molecular formula C18H19N3O2S B14102718 6,7-Dimethoxy-4-[(2-phenylethyl)amino]-1,2-dihydroquinazoline-2-thione

6,7-Dimethoxy-4-[(2-phenylethyl)amino]-1,2-dihydroquinazoline-2-thione

Cat. No.: B14102718
M. Wt: 341.4 g/mol
InChI Key: HNJQVYGVEBWXAZ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-[(2-phenylethyl)amino]-1,2-dihydroquinazoline-2-thione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups, a phenylethylamine moiety, and a quinazoline-thione core, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-[(2-phenylethyl)amino]-1,2-dihydroquinazoline-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring. Reagents such as anthranilic acid derivatives and isothiocyanates are often used.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Phenylethylamine Moiety: This step involves the nucleophilic substitution reaction where the phenylethylamine group is attached to the quinazoline core.

    Final Cyclization and Thionation: The final step involves cyclization and introduction of the thione group using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-[(2-phenylethyl)amino]-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the thione group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, reduced quinazoline derivatives.

    Substitution Products: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

6,7-Dimethoxy-4-[(2-phenylethyl)amino]-1,2-dihydroquinazoline-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-[(2-phenylethyl)amino]-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

6,7-Dimethoxy-4-[(2-phenylethyl)amino]-1,2-dihydroquinazoline-2-thione can be compared with other similar compounds such as:

    6,7-Dimethoxy-2-phenethylchromone: Known for its presence in incense wood and used as a metabolic marker.

    6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one: Studied for its anti-inflammatory effects.

    2-Phenylethylamines: A class of compounds with various biological activities.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione

InChI

InChI=1S/C18H19N3O2S/c1-22-15-10-13-14(11-16(15)23-2)20-18(24)21-17(13)19-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H2,19,20,21,24)

InChI Key

HNJQVYGVEBWXAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCC3=CC=CC=C3)OC

Origin of Product

United States

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